cis-5-Phenyl proline hydrochloride

Beschreibung

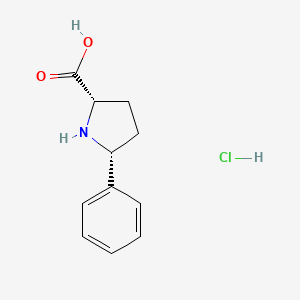

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIDXEOJSLEQHK-UXQCFNEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 5 Phenyl Proline Hydrochloride and Its Derivatives

Racemic Synthesis Approaches

Racemic synthesis provides a direct route to a mixture of enantiomers, which can be valuable for initial biological screening or as a starting point for chiral resolution.

Condensation Reactions in Pyrrolidine (B122466) Ring Formation

The formation of the pyrrolidine ring, the core structure of proline, is often achieved through condensation reactions. A key strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. For instance, the reaction of arylimino esters with divinyl sulfone, initiated by a silver(I)-azomethine ylide, proceeds stereospecifically to yield racemic 5-phenyl prolinates with a cis-stereochemistry at the phenyl, methoxycarbonyl, and vinylsulfonyl groups. nih.gov This endo-process provides a direct method for constructing the desired pyrrolidine scaffold. nih.gov

Application of Diethyl Acetamidomalonate and Cinnamaldehyde (B126680) in Precursor Synthesis

While direct synthesis of the pyrrolidine ring is common, the construction of precursors using reagents like diethyl acetamidomalonate and cinnamaldehyde is also a viable strategy. Diethyl acetamidomalonate is a versatile reagent in the synthesis of α-amino acids. orgsyn.org Its preparation often involves the reduction of diethyl isonitrosomalonate followed by acetylation. orgsyn.org A common method involves the use of zinc dust in acetic acid for the reduction and subsequent acetylation with acetic anhydride. orgsyn.orggoogle.com Cinnamaldehyde can serve as a precursor for the phenyl-substituted portion of the final molecule. orgsyn.org The reaction between these types of precursors can lead to the formation of acyclic intermediates that can then be cyclized to form the pyrrolidine ring.

Enantioselective Synthesis Strategies

To obtain specific stereoisomers, which is often crucial for biological activity, enantioselective synthesis methods are employed. These strategies aim to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

Asymmetric 1,3-Dipolar Cycloaddition Reactions of Arylimino Esters with Dipolarophiles

The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereocontrolled synthesis of pyrrolidines. rsc.org By using chiral catalysts, it is possible to achieve high levels of enantioselectivity. rsc.orgrsc.org These reactions involve the in-situ generation of an azomethine ylide from an α-arylimino ester, which then reacts with a dipolarophile. nih.gov The choice of metal catalyst or organocatalyst can influence the stereochemical outcome of the reaction, allowing for the synthesis of different stereoisomers from the same starting materials. rsc.orgmetu.edu.tr The versatility of this method allows for the synthesis of a wide range of enantiomerically enriched pyrrolidine derivatives. rsc.org

Stereospecific Cycloaddition Processes and Intermediate Formation

The stereospecificity of cycloaddition reactions is critical for establishing the desired relative and absolute stereochemistry of the final product. In the context of 1,3-dipolar cycloadditions, the reaction often proceeds in a highly diastereoselective and regioselective manner, leading to a major adduct out of many theoretical possibilities. nih.gov For example, the interaction of imino esters with divinyl sulfone can proceed as a stereospecific endo-process, resulting in racemic cis-5-phenyl prolinates. nih.gov The formation of specific intermediates, whose structures can be confirmed by techniques like X-ray crystallography, is a key feature of these stereospecific processes. nih.gov

Auxiliary-Controlled Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Auxiliary-controlled methods provide a reliable strategy for achieving high enantioselectivity in the formation of the pyrrolidine ring of cis-5-phenyl proline. One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

For instance, Nájera and colleagues have demonstrated the use of a chiral 3,6-dihydro-2H-1,4-oxazin-2-one as an alanine (B10760859) template. nih.gov This auxiliary is diastereoselectively dialkylated with 1,3-diiodopropane, setting the stage for the formation of the proline ring. nih.gov Subsequent acid hydrolysis and treatment with propylene (B89431) oxide yield the desired (S)-α-methylproline derivatives with high enantiomeric excess (99% ee). nih.gov This method highlights the power of a removable chiral auxiliary in guiding the stereoselective construction of the core proline structure.

Another strategy employs a l-methionine (B1676389) derived oxazolidinone as a chiral auxiliary. nih.gov This auxiliary facilitates the α-benzylation of the oxazolidinone, followed by elimination, ring hydrolysis, and N-allylation to produce a diene precursor. nih.gov This intermediate is then subjected to a ring-closing metathesis reaction to furnish the α-benzylproline, demonstrating a versatile approach to α-substituted proline analogs. nih.gov

Stereoselective Hydrogenation Reactions

Stereoselective hydrogenation is another critical tool for establishing the desired cis stereochemistry in 5-phenyl proline derivatives. This method is often employed in the final stages of a synthetic sequence to reduce a double bond within the pyrrolidine ring or a precursor, with the stereochemical outcome directed by a catalyst or existing stereocenters.

A notable example is the synthesis of (-)-cis-2,5-dimethylproline ethyl ester, a key intermediate for the natural product (+)-NP25302. nih.gov The synthesis begins with an enantioselective Michael reaction, followed by reductive cyclization of the resulting chiral nitro ketone. nih.gov The crucial step involves the hydrogenation of a nitrone intermediate. nih.gov When this hydrogenation is carried out at 3.3 atm over a 10% Pd/C catalyst in the presence of HCl, the desired cis-2,5-dimethylproline ethyl ester is obtained with a diastereomeric ratio greater than 20:1. nih.gov This demonstrates the high degree of stereocontrol that can be achieved through catalytic hydrogenation.

Derivatization and Functionalization Strategies

Once the core cis-5-phenyl proline scaffold is synthesized, further modifications are often necessary to fine-tune its biological activity. These strategies involve the protection of reactive functional groups, the introduction of new substituents, and the synthesis of conformationally constrained analogs.

N-Protection and Esterification Methodologies

The secondary amine and carboxylic acid functionalities of the proline ring are often protected during multi-step syntheses to prevent unwanted side reactions. A common method for the N-protection of L-proline involves its reaction with phenylacetyl chloride in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at low temperatures (-10 to -5 °C). google.com This reaction yields N-phenylacetyl-L-proline. google.com The carboxylic acid is typically converted to an ester, such as a methyl or ethyl ester, through standard esterification procedures, for example, by reacting with the corresponding alcohol in the presence of an acid catalyst. google.comnih.gov These protecting groups can be readily removed under specific conditions to reveal the free amine and carboxylic acid when required.

| Reactant 1 | Reactant 2 | Base | Product |

| L-Proline | Phenylacetyl Chloride | Sodium Hydroxide | N-phenylacetyl-L-proline |

| L-Proline | Phenylacetyl Chloride | Potassium Hydroxide | N-phenylacetyl-L-proline |

Introduction of Electrophilic Substituents onto the Pyrrolidine Ring

To enhance the potential of cis-5-phenyl proline derivatives as enzyme inhibitors, electrophilic groups can be introduced onto the pyrrolidine ring. nih.gov These electrophiles can form covalent bonds with nucleophilic residues, such as cysteine, in the active site of an enzyme. nih.govduke.edu A key synthetic strategy for achieving this is the 1,3-dipolar cycloaddition of an azomethine ylide with an electrophilic dipolarophile. nih.gov

For example, imino esters derived from substituted benzaldehydes and amino acid esters can react with divinyl sulfone in the presence of a silver(I) catalyst to generate an azomethine ylide. nih.gov The subsequent cycloaddition proceeds stereospecifically to yield racemic 5-phenyl prolinates with a vinylsulfonyl group at the 4-position. nih.gov Similarly, using acrylonitrile (B1666552) as the dipolarophile leads to the introduction of a cyano group at the 4-position, although the stereoselectivity of this reaction can be poor, resulting in a mixture of isomers. nih.gov

Modifications for Tailored Biological Activity

The biological activity of cis-5-phenyl proline derivatives can be tailored by strategic modifications to the scaffold. nih.gov The introduction of electrophilic groups, as discussed previously, is one such strategy aimed at creating mechanism-based inhibitors. For instance, 4-vinylsulfonyl 5-phenyl prolinates have been shown to act as irreversible inhibitors of the Staphylococcus aureus enzyme sortase SrtA by modifying the active site cysteine residue. nih.govduke.edu

Another approach involves modifying the scaffold to increase its affinity for the target enzyme's active site. This can involve altering the substituents on the phenyl ring or at other positions on the pyrrolidine ring to optimize interactions with the enzyme. nih.gov For example, while 4-vinylsulfonyl derivatives show promising activity, related compounds with a cyano group at the 4-position exhibit weaker inhibitory properties, likely due to the decreased electrophilicity of the nitrile group compared to the vinyl sulfone. nih.gov

Synthesis of Conformationally Constrained Derivatives

Further constraining the conformation of the proline ring can lead to more potent and selective biological activity. nih.gov The inherent rigidity of the pyrrolidine ring already limits its conformational freedom, but additional constraints can be introduced by forming bicyclic structures. nih.gov

One method to achieve this is through intramolecular cyclization reactions. For instance, pyrrolidine derivatives can be treated with glacial acetic acid in toluene (B28343) at high temperatures to induce cyclization, forming pyrrolizidinone structures. nih.gov Another strategy involves the synthesis of bridged morpholine-proline chimeras, which lock the molecule into a rigid three-dimensional structure. researchgate.net These conformationally constrained analogs provide valuable tools for probing the bioactive conformation of the molecule and can lead to the development of more effective therapeutic agents. researchgate.net

Stereochemical Investigations and Conformational Analysis

Isomerism and Stereochemical Assignment

The spatial arrangement of atoms and functional groups in cis-5-Phenyl proline hydrochloride is crucial to its chemical and physical properties. Understanding its isomerism and the methods used to assign its stereochemistry is fundamental.

Cis-trans isomerism, also known as geometric isomerism, is a key feature of substituted proline derivatives. wikipedia.orglibretexts.org In the context of the pyrrolidine (B122466) ring of proline, this isomerism refers to the relative orientation of substituents on the ring. wikipedia.org For β-phenylproline derivatives, the terms 'cis' and 'trans' describe the orientation of the phenyl group and another substituent, typically the carboxyl group, relative to the general plane of the five-membered ring. wikipedia.org In the cis isomer, the phenyl group and the carboxyl group are on the same side of the ring, while in the trans isomer, they are on opposite sides. wikipedia.orgyoutube.com

The synthesis of such compounds can be stereospecific. For instance, the 1,3-dipolar cycloaddition of arylimino esters with divinyl sulfone can proceed stereospecifically to yield racemic 5-phenyl prolinates with cis-stereochemistry at the phenyl, methoxycarbonyl, and vinylsulfonyl substituents. nih.gov The stability of these isomers can be influenced by various factors, including steric and electronic effects of the substituents on the pyrrolidine ring, which in turn affect the ring's conformation. acs.org The presence of a benzyl (B1604629) group on the Nb-nitrogen atom in related systems has been shown to influence the diastereochemical outcome of the Pictet-Spengler reaction, often favoring the trans diastereomer under acidic conditions. nih.gov

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the stereochemistry of proline derivatives. Both 1H and 13C NMR can provide detailed information about the connectivity and spatial arrangement of atoms. nih.gov For example, one-dimensional and TOCSY 1H NMR spectroscopy have been used to characterize peptides and analyze the conformation of proline-aromatic sequences. researchgate.net

In the case of cis-5-phenyl prolinates, specific NMR data can help confirm the stereochemical assignment. The chemical shifts and coupling constants of the protons on the pyrrolidine ring are sensitive to their geometric arrangement.

Table 1: Representative ¹H NMR Data for a cis-5-Phenyl Proline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.72-3.68 | m | |

| H-3 | 3.50-3.45 | m | |

| H-4 | 2.39 | dt | 13.6, 9.2 |

| H-4' | 2.02-1.97 | m | |

| H-5 | 2.93-2.89 | m | |

| Aromatic | 7.38-7.36 | m | |

| Aromatic | 7.35-7.28 | m |

Data derived from a related cis-5-phenyl prolinate compound. nih.gov

The analysis of such data, often in conjunction with computational modeling, allows for the unambiguous assignment of the cis or trans configuration.

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. mdpi.comnih.gov For complex molecules like this compound, single-crystal X-ray diffraction analysis can confirm the stereochemical assignments made by spectroscopic methods. nih.gov

The crystal structure of a compound reveals the precise spatial arrangement of its constituent atoms. For example, in the case of a related compound, 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt, X-ray analysis provided detailed information about the internal dimensions of the cation and the bond lengths and angles within the barbituric rings. mdpi.com Similarly, the crystal structures of cis- and trans-4,5-(m)ethano prolines have been determined, highlighting the conformation of the pyrrolidine ring. researchgate.net The synthesis of cis-5-phenyl prolinates has been confirmed by X-ray crystallography of related compounds, solidifying the structural assignments. nih.gov

Table 2: Illustrative Crystallographic Data for a Proline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.3678 (9) |

| b (Å) | 12.2710 (7) |

| c (Å) | 21.8514 (13) |

| β (°) | 109.867 (2) |

| Volume (ų) | 3875.5 (4) |

Data for 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt, a compound containing a phenyl-substituted ring, illustrating typical crystallographic parameters. mdpi.com

Conformational Preferences and Dynamics

The conformational behavior of the pyrrolidine ring in proline and its derivatives has a profound impact on the structure of larger molecules, such as polypeptides.

The cyclic nature of the proline side chain, which is fused to the backbone nitrogen, imparts exceptional rigidity and restricts the conformational space available to the polypeptide chain. nih.gov This has a significant influence on the secondary structure of proteins and peptides. The puckering of the pyrrolidine ring, which can adopt "up" or "down" conformations, is associated with the preference of proline residues for either a PPI (right-handed polyproline helix) or PPII (left-handed polyproline helix) conformation. nih.gov

The conformation of the pyrrolidine ring can be influenced by substituents. acs.org For example, a substituent at the γ-position (C4) of proline can enhance conformational stability by favoring the trans-isomer, which pushes the peptide strand into a conformation similar to that of a collagen triple helix. nih.gov The conformational mobility of the pyrrolidine ring in peptides and peptide hormones has been studied using carbon-13 spin-lattice relaxation times in NMR spectroscopy. nih.gov

While most peptide bonds in proteins exist in the trans conformation, the Xaa-Pro peptide bond (where Xaa is any amino acid) has a significantly higher propensity to adopt the cis conformation. The stabilization of the cis-amide bond in proline-containing systems can be influenced by local interactions. For instance, C-H/π interactions between an aromatic ring and the proline ring can stabilize the cis conformation. researchgate.net

The cis proline isomer plays a crucial role in the structure and function of numerous proteins. worldscientific.com The trans-cis isomerization of proline-containing amide bonds can be a rate-limiting step in protein folding and can act as a molecular timer to control cellular processes. worldscientific.com The introduction of fluorine atoms into the proline ring can alter the energy barrier for cis-trans isomerization, thereby affecting protein stability. nih.govresearchgate.net The development of proline analogs that stabilize the cis amide bond is an active area of research, as these can be used to control the conformation of peptides and proteins. worldscientific.comworldscientific.com

Steric Interactions and Their Impact on Conformational Stability

The cis configuration of 5-phenyl proline places the bulky phenyl group and the carboxylic acid on the same side of the pyrrolidine ring. This arrangement inherently introduces steric strain, which plays a crucial role in determining the conformational stability of the molecule. The steric hindrance between these two substituents can influence the puckering of the pyrrolidine ring and the orientation of the phenyl group.

In related proline derivatives, it has been observed that the presence of bulky substituents restricts the conformational freedom of the ring. For instance, in cyclic hexapeptides containing a proline residue, the cis and trans isomers around the prolyl bond exhibit distinct spatial arrangements of their side chains. In the cis isomer, the side chains are significantly closer, leading to increased steric interactions. nih.gov This principle can be extrapolated to cis-5-phenyl proline, where the proximity of the phenyl and carboxyl groups would favor conformations that minimize their steric clash.

Furthermore, studies on other sterically hindered molecules have shown that non-planar arrangements are often adopted to relieve strain. For example, in 7-cis isomers of β-ionyl derivatives, steric hindrance is alleviated by twisting around single bonds, resulting in a non-planar conformation. This suggests that the pyrrolidine ring in this compound may adopt a puckered conformation that positions the phenyl group in a pseudo-equatorial or pseudo-axial orientation to minimize unfavorable steric interactions with the adjacent carboxyl group.

The following table summarizes the key steric interactions anticipated in this compound and their potential impact on the molecule's conformation.

| Interacting Groups | Type of Steric Interaction | Potential Conformational Impact |

| Phenyl group and Carboxyl group | van der Waals repulsion | Induces puckering of the pyrrolidine ring to increase the distance between these groups. |

| Phenyl group and Pyrrolidine ring hydrogens | Steric hindrance | May restrict the rotation of the phenyl group. |

| Carboxyl group and Pyrrolidine ring hydrogens | Steric hindrance | Influences the orientation of the carboxyl group. |

It is important to note that the protonation of the proline nitrogen to form the hydrochloride salt will also influence the electronic and steric environment of the ring, further impacting its conformational preferences.

Pseudorotation and Conformational Flexibility of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is not planar and undergoes a dynamic process of conformational change known as pseudorotation. This process allows the ring to adopt a continuous series of puckered conformations, often described as envelope (E) and twist (T) forms, without passing through a high-energy planar state. The substituents on the pyrrolidine ring significantly influence the pseudorotation circuit, favoring certain conformations over others.

For 5-substituted proline derivatives, the substituent at the C5 position plays a critical role in defining the preferred pucker of the ring. The synthesis of 2,5-cis- and 2,5-trans-pyrrolidine-2-carboxylates demonstrates that the stereochemistry at these positions directs the outcome of cyclization reactions, highlighting the influence of substituents on the ring's conformation. rsc.org

In the case of this compound, the bulky phenyl group will likely dominate the conformational landscape of the pyrrolidine ring. The ring will tend to adopt a pucker that places the large phenyl group in a pseudo-equatorial position to minimize steric strain. This preference for an equatorial-like orientation of the substituent is a common feature in the conformational analysis of substituted five-membered rings.

The pseudorotation of the pyrrolidine ring can be described by a phase angle, P, which defines the degree and type of puckering. The two most common puckered forms are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced on opposite sides of the plane defined by the other three). The energy barrier between these conformations is typically low, allowing for rapid interconversion at room temperature.

The table below outlines the key parameters related to the pseudorotation of the pyrrolidine scaffold in this compound.

| Conformational Feature | Description | Implication for this compound |

| Puckering Amplitude (q) | The maximum out-of-plane displacement of the ring atoms. | Influenced by the steric bulk of the phenyl and carboxyl groups. |

| Phase Angle of Pseudorotation (P) | Describes the position of the ring in its pseudorotational itinerary. | The preferred phase angle will correspond to a conformation that minimizes steric interactions. |

| Energy Minima | The most stable conformations of the ring. | Expected to be non-planar envelope or twist forms with the phenyl group in a pseudo-equatorial position. |

| Energy Barriers | The energy required to interconvert between different puckered conformations. | Expected to be low, allowing for conformational flexibility. |

The conformational flexibility endowed by pseudorotation is a key feature of the pyrrolidine ring and has important implications for the biological activity and chemical reactivity of proline and its analogs.

Applications in Medicinal Chemistry Research Excluding Clinical Human Trial Data

Design of Inhibitors Targeting Specific Biological Pathways

The unique conformational constraints of the cis-5-phenyl proline scaffold have been leveraged to design targeted inhibitors for a variety of enzymes and transporters implicated in disease.

Mechanism-Based Inhibition of Cysteine Transpeptidases (e.g., Staphylococcus aureus Sortase SrtA)

The cis-5-phenyl proline scaffold has been instrumental in developing mechanism-based inhibitors of Staphylococcus aureus sortase SrtA, a key enzyme in bacterial virulence. nih.govnih.gov Researchers have synthesized derivatives of cis-5-phenyl prolinates with electrophilic groups at the fourth position of the pyrrolidine (B122466) ring. nih.govnih.gov Specifically, 4-vinylsulfonyl 5-phenyl prolinates have been shown to act as irreversible inhibitors of SrtA. nih.govduke.eduscite.ai

The proposed mechanism of inhibition involves the covalent modification of the active site cysteine residue (Cys184) of the enzyme. nih.gov This occurs through a thiolate-mediated conjugate addition, where the cysteine residue attacks the electrophilic vinyl sulfone group on the proline analog. nih.gov This irreversible binding effectively inactivates the enzyme, preventing it from anchoring surface proteins to the bacterial cell wall, a crucial step in staphylococcal pathogenesis. nih.gov Another potential mechanism for nitrile-containing derivatives involves the formation of a thioimidate ester with the active site cysteine. nih.gov

A variety of cis-5-phenyl prolinates functionalized with electrophilic groups have been synthesized and tested for their inhibitory activity against S. aureus sortase SrtA. nih.gov The table below summarizes some of the key findings.

| Compound Type | Mechanism of Inhibition | Target Residue | Key Findings |

| 4-Vinylsulfonyl 5-phenyl prolinates | Irreversible covalent modification | Cys184 | Act as effective irreversible inhibitors of SrtA. nih.gov |

| Pyrrolidine carbonitriles | Potential formation of a thioimidate ester | Cys184 | Showed weaker inhibitory properties compared to vinyl sulfones. nih.gov |

Evaluation of Ligand-Enzyme Binding Modes within Active Sites

The conformationally constrained nature of cis-5-phenyl proline derivatives makes them excellent tools for probing the three-dimensional space of enzyme-ligand interactions within the active site of enzymes like S. aureus SrtA. nih.gov By using these rigid scaffolds with directed functional groups, researchers can gain a better understanding of the specific binding modes and interactions that contribute to inhibitory activity. nih.gov

While X-ray crystal structures of SrtA have provided some insights, they are often insufficient for the rational design of highly potent and specific inhibitors. nih.gov The use of cis-5-phenyl proline analogs allows for a more detailed exploration of the active site, helping to identify key interactions and guide the design of next-generation inhibitors with improved properties. nih.gov The comparison of inhibitory activities between different derivatives, such as the more potent vinyl sulfones and the weaker carbonitriles, provides valuable structure-activity relationship (SAR) data, suggesting that the electrophilicity of the appended group is a critical factor for potent inhibition. nih.gov

Blockers of Neutral Amino Acid Transporters (SLC1A4 and SLC1A5)

The proline scaffold has been explored for its potential to block neutral amino acid transporters like SLC1A4 (ASCT1) and SLC1A5 (ASCT2). biorxiv.orgmdpi.comnih.govnih.govresearchgate.net While research has primarily focused on hydroxy-L-proline derivatives, studies have suggested that analogs of cis-3-phenyl-4-trans-hydroxy-L-proline could be promising for developing selective inhibitors. biorxiv.orgmdpi.com

One study noted that a 3-positioned cis-methyl prolinol demonstrated slight selectivity for SLC1A4 over SLC1A5, and this selectivity was improved with the introduction of a phenyl substituent. biorxiv.org This suggests that the phenyl group on the proline ring can influence the binding affinity and selectivity for these transporters. biorxiv.org These findings are significant as SLC1A4 and SLC1A5 are implicated in various physiological processes, and their selective inhibition could have therapeutic potential. mdpi.comnih.govnih.gov

Further research into cis-phenyl proline derivatives could lead to the development of potent and selective blockers of these neutral amino acid transporters.

Modulation of Proline Catabolism via Proline Dehydrogenase (PRODH) Inhibition

Proline dehydrogenase (PRODH), also known as proline oxidase (POX), is a key mitochondrial enzyme that catalyzes the first step in proline catabolism, converting proline to Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov This process is linked to cellular energy production and the generation of reactive oxygen species (ROS). nih.gov The inhibition of PRODH has emerged as a potential therapeutic strategy, particularly in cancer, where proline metabolism is often dysregulated. nih.govgoogle.comresearchgate.net

While specific studies on cis-5-phenyl proline hydrochloride as a direct inhibitor of PRODH are not extensively detailed in the provided search results, the general principle of targeting proline metabolism through PRODH inhibition is well-established. nih.govgoogle.com Inhibitors of PRODH can lead to an accumulation of proline, which under certain cellular contexts, can trigger apoptosis. nih.gov The development of novel PRODH inhibitors is an active area of research, and given the structural similarity of cis-5-phenyl proline to proline, it represents a potential scaffold for the design of such inhibitors. google.com

Development of Peptide Analogs and Peptidomimetics

The incorporation of proline and its analogs into peptides is a well-established strategy for creating peptidomimetics with enhanced structural stability and biological activity. The unique conformational properties of proline, particularly its ability to induce turns in a peptide chain, make it a powerful tool in peptide design. nih.gov

The cis-5-phenyl proline scaffold, with its fixed stereochemistry and bulky phenyl group, can be used to create highly constrained peptide analogs. These analogs can serve as valuable probes to study peptide-protein interactions or as potential therapeutic agents themselves. By replacing a native proline residue with a cis-5-phenyl proline derivative, researchers can lock the peptide into a specific conformation, which can lead to increased receptor affinity and resistance to enzymatic degradation. While the direct use of this compound in the development of specific peptide analogs is not extensively detailed in the provided search results, the principles of using proline analogs to create peptidomimetics are broadly applicable. nih.gov

Impact on Peptide Conformational Properties and Pharmacological Profiles

The incorporation of cis-5-phenyl proline significantly influences the conformational landscape of a peptide. Proline and its analogs are known to act as potent turn inducers in peptide chains due to the conformational constraints imposed by the pyrrolidine ring. scispace.comnih.gov Specifically, substitutions at the Cδ position (C5 in this case) of the proline ring can enhance the population of the cis-imide conformation. nih.gov This is attributed to increased steric repulsion in the trans isomer, making it less favorable. nih.gov

The phenyl group in cis-5-phenyl proline can engage in aromatic-aromatic interactions, which can stabilize turn conformations. nih.gov This conformational control has led to remarkable improvements in the pharmacological profiles of native peptide sequences, including enhanced selectivity, affinity, and metabolic stability. scispace.com For instance, the conformational constraint provided by these analogs can lead to peptidomimetics with heightened biological activity. sigmaaldrich.com

Strategies for Stabilizing Cis-Amide Conformations in Peptides

The amide bond preceding a proline residue has a higher propensity to adopt a cis conformation compared to other amino acid residues. worldscientific.comnih.gov Stabilizing this less common cis-amide bond is a crucial goal in peptide design, as it can lock the peptide into a specific, biologically active conformation. worldscientific.comprobiologists.com

Several strategies leverage substituted prolines to achieve this stabilization:

Steric Hindrance: Introducing bulky substituents at the C5 (Cδ) position of the proline ring, such as a phenyl group, increases steric hindrance with the preceding residue in the trans conformation, thereby favoring the cis form. nih.govsigmaaldrich.com

Aromatic Interactions: Aromatic groups on the proline ring can interact with other residues to stabilize a cis prolyl bond conformation. nih.gov

Modified Pyrrolidine Rings: Altering the pyrrolidine ring itself, for example, by replacing the Cα with a nitrogen atom (azaproline) or a Cγ with oxygen or sulfur (oxaproline or thioproline), can also promote the cis conformation through electronic effects. sigmaaldrich.comprobiologists.com

The development of building blocks that enforce a cis conformation has been instrumental in understanding protein structure and function and in creating therapeutic peptides with improved properties. worldscientific.com

| Strategy for Cis-Amide Stabilization | Mechanism | Example Proline Analog |

| Steric Hindrance | Bulky substituent at Cδ creates steric clash in the trans form. | 5-Alkylproline, cis-5-Phenyl proline |

| Electronic Effects | Heteroatom substitution alters the electronic nature of the ring. | Oxaproline, Thioproline |

| Lone-Pair Repulsion | Nitrogen at Cα creates repulsion with the preceding carbonyl oxygen. | Azaproline |

Utilization as a Turn-Inducing Element in Peptide Engineering

The rigid structure of the proline ring restricts the peptide backbone's dihedral angles (φ, ψ, and ω), making it a powerful tool for inducing turns in a peptide chain. worldscientific.comnih.gov A specific type of β-turn, the Type VI turn, is characterized by a cis-amide bond at the proline residue. worldscientific.comsigmaaldrich.com By incorporating analogs like cis-5-phenyl proline, which favor this conformation, peptide engineers can precisely control the secondary structure. nih.gov This ability to induce specific turns is critical, as β-turns are often recognition sites in biological interactions. nih.govsigmaaldrich.com

Advances in Proline Ligation using Thio-Proline Surrogates

The chemical synthesis of proteins, particularly those containing proline, presents unique challenges. Native Chemical Ligation (NCL) is a powerful technique for joining peptide fragments, but ligation at a C-terminal proline is difficult due to the low reactivity of proline thioesters. h1.coresearchgate.netnih.gov

Recent advances have focused on strategies using N-terminal proline surrogates. One successful approach involves using an N-terminal γ-thioproline. h1.conih.gov The process involves a thiol-mediated ligation followed by a metal-free desulfurization step to yield the native peptide containing a proline residue at the ligation site. nih.govnih.gov This two-step protocol has proven effective for ligating even relatively unhindered C-terminal residues. nih.gov While trans-thioproline surrogates have been shown to be viable participants in the ligation step, the cis isomers have been found to be unproductive in certain contexts due to steric hindrance. nih.gov This methodology represents a significant expansion of NCL, enabling the synthesis of complex, proline-rich proteins that were previously difficult to access. nih.gov

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, the core structure of proline and its derivatives, is a versatile and privileged scaffold in medicinal chemistry. researchgate.netnih.gov

Exploration of Pharmacophore Space and Enhanced Three-Dimensional Coverage

The non-planar, saturated nature of the pyrrolidine scaffold provides distinct advantages in drug design. researchgate.netnih.gov Its sp³-hybridized carbons allow for efficient exploration of three-dimensional pharmacophore space, moving beyond the flat structures often associated with aromatic systems. researchgate.netnih.govresearchgate.net This increased 3D coverage is a result of the ring's non-planarity, a phenomenon sometimes referred to as "pseudorotation". researchgate.netnih.gov

The stereogenicity of the carbons in the pyrrolidine ring is a key feature, allowing for the creation of multiple stereoisomers. researchgate.netnih.gov The specific spatial orientation of substituents can lead to different biological profiles, as the molecule's three-dimensional shape dictates its binding to target proteins. researchgate.netnih.gov This makes the pyrrolidine scaffold an excellent starting point for designing novel drug candidates with high target selectivity and diverse biological activities. researchgate.netnih.gov The use of such scaffolds is a key strategy in generating innovative lead compounds for drug development. nih.gov

Contributions to Molecular Stereogenicity in Bioactive Compounds

The rigid pyrrolidine ring of proline, when substituted, offers a powerful tool for controlling the three-dimensional arrangement of atoms in a molecule, a critical factor for its interaction with biological targets like enzymes and receptors. The cis-5-Phenyl proline scaffold is particularly noteworthy for its use as a stereochemical director in the synthesis of complex molecules.

The fixed cis relationship between the C5 phenyl group and the C2 carboxylate group significantly constrains the conformational flexibility of the pyrrolidine ring. sigmaaldrich.com This inherent structural rigidity is highly desirable in drug design, as it can lock a molecule into a specific bioactive conformation, potentially increasing its potency and selectivity for a target. By incorporating this scaffold, medicinal chemists can introduce multiple stereocenters in a controlled manner.

The utility of proline and its analogs as "stereochemical spacers" is well-established, as they can induce a favorable spatial orientation of pharmacophoric groups, such as aromatic rings. nih.gov In the case of cis-5-Phenyl proline, the phenyl group itself acts as a key pharmacophoric element while also defining the compound's stereochemistry. This dual function makes it an attractive starting point for generating libraries of diverse, three-dimensional molecules for biological screening. nih.gov Researchers have leveraged this scaffold to explore the three-dimensional space of enzyme-ligand interactions, moving beyond the often two-dimensional nature of many inhibitor classes. nih.gov

Furthermore, the introduction of constrained proline analogs into peptides and other molecules can profoundly influence their secondary structure and their ability to interact with protein surfaces. sigmaaldrich.comacs.org The defined stereochemistry of the cis-5-Phenyl proline core ensures that any subsequent modifications will have a predictable spatial relationship, which is fundamental to creating compounds with specific stereogenicity for targeted biological applications.

Structure-Activity Relationship (SAR) Studies for cis-5-Phenyl Proline Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a lead compound's structure to understand how these changes affect its biological activity. The cis-5-Phenyl proline scaffold has proven to be an excellent platform for such investigations, particularly in the development of enzyme inhibitors. nih.gov

One notable example involves the development of inhibitors for Sortase A (SrtA) from Staphylococcus aureus, a transpeptidase crucial for bacterial virulence. nih.gov By using the cis-5-phenyl prolinate core, researchers developed and tested a series of derivatives to probe the enzyme's active site. nih.gov In these studies, the proline scaffold served to position an electrophilic "warhead" that could irreversibly bind to a key cysteine residue (Cys184) in the SrtA active site. nih.gov

The SAR studies revealed several key insights:

The nature of the electrophile is critical. Derivatives featuring a vinyl sulfone group showed potent, irreversible inhibition of SrtA. nih.gov

Decreased electrophilicity reduces activity. When the vinyl sulfone was replaced with a less electrophilic carbonitrile group, the resulting compounds were weaker inhibitors. nih.gov

Scaffold rigidity is key. The three-dimensional structure of the cis-5-phenyl proline scaffold was considered an attractive feature for exploring enzyme-ligand interactions, in contrast to more simplistic, two-dimensional inhibitors. nih.gov

The data from these studies highlight how modifications to the core scaffold can modulate inhibitory activity, providing a clear roadmap for designing more potent compounds.

Table 1. SAR of cis-5-Phenyl Prolinate Derivatives as SrtA Inhibitors

| Compound Type | Modification from Core Scaffold | Observed Activity | Reference |

|---|---|---|---|

| Vinyl Sulfonyl 5-Phenyl Prolinates | Addition of a 4-vinylsulfonyl group | Irreversible inhibition of S. aureus SrtA | nih.gov |

| Carbonitrile Derivatives | Replacement of vinyl sulfone with a carbonitrile group | Weaker inhibitory properties compared to vinyl sulfones | nih.gov |

| Thymine-Modified Derivative | Modification of the scaffold with a thymine (B56734) residue | Practically inactive against SrtA | nih.gov |

These SAR studies underscore the value of the cis-5-Phenyl proline scaffold as a modular platform. Its defined stereochemistry and rigid conformation provide a stable anchor for systematically exploring the chemical space around a biological target, leading to the rational design of new therapeutic agents.

Role As Chiral Building Block and Organocatalyst

Chiral Auxiliaries in Asymmetric Synthesis

As a chiral auxiliary, the cis-5-phenylproline scaffold is temporarily incorporated into a substrate molecule to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, having imparted its chirality to the product.

Enantioselective Preparation of Other Proline and Amino Acid Derivatives

The inherent chirality of cis-5-phenylproline makes it a valuable starting material for the synthesis of other complex, enantiopure amino acids and proline derivatives. Researchers have developed synthetic routes that leverage the existing stereocenter of the cis-5-phenylproline scaffold to create new stereocenters with high precision.

For instance, a concise synthesis of enantiopure, side-chain-modified α-amino acids and 5-cis-alkylprolines has been described. nih.gov This method demonstrates the utility of aminocarboxylate-derived β-ketoesters as key intermediates for producing γ(δ)-oxo α-amino acids and various alkylprolines. nih.gov The use of the cis-5-phenylproline backbone has been explored in the synthesis of mechanism-based inhibitors for enzymes like Staphylococcus aureus sortase SrtA, highlighting its role in creating structurally diverse and biologically active molecules. nih.govduke.edu The development of asymmetric dipolar cycloaddition reactions is also an active area of research, aiming to produce enantiopure forms of functionalized cis-5-phenyl prolinates. nih.gov

Stereoselective Transformations Initiated by cis-5-Phenyl Proline Scaffolds

The conformationally constrained structure of the cis-5-phenylproline scaffold is pivotal for directing stereoselective transformations. nih.gov By attaching various functional groups, this scaffold can be used to evaluate and control enzyme-ligand interactions. nih.gov

One key synthetic strategy involves the 1,3-dipolar cycloaddition of arylimino esters with dipolarophiles like divinyl sulfone and acrylonitrile (B1666552). nih.gov This approach has been used to synthesize a variety of cis-5-phenyl prolinates functionalized with electrophilic groups at the 4-position of the pyrrolidine (B122466) ring. nih.gov For example, the reaction with divinyl sulfone proceeds as a stereospecific endo-process, yielding racemic prolinates with a defined cis-stereochemistry among the phenyl, methoxycarbonyl, and vinylsulfonyl groups. nih.gov While this particular method produced a racemic mixture, it established the potential of the scaffold to direct stereochemistry, with ongoing efforts focused on developing asymmetric versions of this cycloaddition. nih.gov

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Proline and its derivatives are among the most successful organocatalysts, and cis-5-phenylproline has been instrumental in the development of novel and more effective catalysts.

Pyrrolidine-Based Organocatalysts in Asymmetric Reactions (e.g., Aldol (B89426) Condensations, Michael Additions)

Proline-based catalysts, including those derived from cis-5-phenylproline, operate through an enamine-based mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as in an aldol condensation or a Michael addition, creating a new carbon-carbon bond with high stereocontrol.

The Michael addition, which forms new C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound, is a prime example of a reaction where pyrrolidine-based organocatalysts excel. researchgate.net These catalysts have proven effective in promoting the addition of ketones to nitroolefins. researchgate.netcore.ac.uk The success of these catalysts often relies on their ability to form specific interactions, such as hydrogen bonds, with the reactants to guide the stereochemical outcome. core.ac.uk For example, prolinamide catalysts derived from L-proline and chiral β-amino alcohols have shown high activity in the nitro-Michael addition of ketones to β-nitrostyrenes, achieving high diastereoselectivities. core.ac.uk The rigidity and specific configuration of the catalyst are crucial for this control. core.ac.uk

Similarly, in aldol condensations, these catalysts control the facial selectivity of the reaction between an enamine and an aldehyde, leading to the formation of chiral β-hydroxy carbonyl compounds.

Design and Synthesis of Novel Proline-Derived Chiral Catalysts

The basic proline scaffold has been extensively modified to fine-tune its catalytic activity and selectivity. The introduction of a phenyl group, as in cis-5-phenylproline, adds steric bulk and can enhance enantioselectivity by creating a more defined chiral pocket around the catalytic site.

Research efforts focus on synthesizing a diverse range of proline derivatives to be used as organocatalysts. For example, prolinamides have been prepared from L-proline and various chiral β-amino alcohols. core.ac.uk The resulting catalysts are bifunctional, with the pyrrolidine amine activating the nucleophile and another functional group (like a hydroxyl group) activating the electrophile through hydrogen bonding. core.ac.uk Studies have shown that the conformational rigidity of the catalyst's backbone, such as those derived from cis-1-amino-2-indanol, can be beneficial for selectivity. core.ac.uk

Furthermore, attaching proline derivatives to solid supports, like silica, has led to the development of heterogeneous organocatalysts. researchgate.net These supported catalysts offer practical advantages, such as easy recovery and reusability, making the processes more sustainable. researchgate.net

Mechanistic Insights into Organocatalytic Processes and Transition States

Understanding the mechanism of organocatalysis is key to designing more efficient catalysts. Computational studies, particularly using density functional theory (DFT), have provided significant insights into the reaction pathways and transition states of proline-catalyzed reactions. nih.gov

The generally accepted mechanism involves the formation of an enamine from the catalyst and a carbonyl substrate. nih.gov The stereochemical outcome of the reaction is determined in the subsequent C-C bond-forming step. The transition state geometry is influenced by the structure of the catalyst. For instance, in reactions catalyzed by proline derivatives, the stereoselectivity is often dictated by the conformational preferences of the catalyst. nih.gov

For a proline-catalyzed aldol reaction, several mechanistic pathways (A, B, C, and D) have been proposed and computationally investigated. Mechanism D, which involves a single proline molecule and a water molecule to facilitate proton transfer, is often found to be the most energetically favorable. nih.gov The transition state for this pathway is significantly lower in energy compared to the uncatalyzed reaction. nih.gov The catalyst's structure, such as the cis or trans arrangement of substituents on the proline ring, can favor specific transition state geometries (e.g., planar vs. pyramidalized), thereby controlling the stereochemical output of the reaction. nih.gov

Interactive Table of Research Findings

| Catalyst/Scaffold | Reaction Type | Key Finding | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Racemic cis-5-Phenyl prolinates | 1,3-Dipolar Cycloaddition | Synthesized functionalized prolinates with electrophilic groups. The process was stereospecific, leading to cis-products, but resulted in a racemic mixture. | N/A (Racemic) | nih.gov |

| L-prolinamide 14e | Nitro-Michael Addition | The catalyst, derived from L-proline and (1S,2R)-cis-1-amino-2-indanol, showed the highest catalytic performance and stereocontrol. | Up to 80% ee, up to 94% de | core.ac.uk |

| Proline | Aldol Condensation | Computational studies identified an energetically favorable transition state involving one proline molecule and one water molecule. | N/A (Mechanistic Study) | nih.gov |

| 3-Decyl-β-proline | Michael Addition in Water | The lipophilic decyl group promoted the reaction via hydrophobic interactions, allowing for low catalyst loading. | High diastereoselectivity | nih.gov |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools to understand the dynamic nature of molecules like cis-5-Phenyl proline hydrochloride. These techniques can elucidate conformational preferences and the energetics of isomerization, which are crucial for its function and interactions.

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and the process of isomerization. For proline-rich peptides and their derivatives, MD simulations have been instrumental in understanding the dynamics of the pyrrolidine (B122466) ring and the cis-trans isomerization of the peptide bond. nih.gov

The substitution at the C5 (or δ) position of the proline ring, as in this compound, is unique because it does not experience the "gauche effect" that influences 3- or 4-substituted prolines. nih.gov Consequently, the conformational preferences of the pyrrolidine ring are primarily governed by steric repulsions. nih.gov In unsubstituted proline, the pro-5R hydrogen is pseudo-equatorial in the endo ring pucker and pseudo-axial in the exo ring pucker. nih.gov The introduction of a bulky phenyl group at this position significantly influences the ring's conformational landscape.

The cis-trans isomerization of the peptidyl-prolyl bond is a critical process in protein folding and function, with a high rotational barrier. sigmaaldrich.com MD simulations, particularly enhanced sampling methods like Gaussian accelerated molecular dynamics (GaMD), can overcome this energy barrier to explore the isomerization process on a computationally accessible timescale. nih.govnsf.gov These simulations have shown that proline residues in peptides can frequently sample both cis and trans conformations. nih.govfrontiersin.org For this compound, MD simulations would be crucial to determine how the 5-phenyl substituent affects the rate of isomerization and the relative populations of the cis and trans isomers.

Table 1: Conformational Preferences of Substituted Prolines

| Proline Derivative | Position of Substitution | Key Conformational Influence | Predominant Ring Pucker |

| Unsubstituted Proline | - | Backbone dihedrals (φ, ψ) | Endo and Exo puckers are accessible |

| 4-Substituted Prolines | C4 (γ) | Stereoelectronic effects (gauche effect) | Biased towards endo or exo depending on the substituent |

| 5-Substituted Prolines | C5 (δ) | Steric repulsion | Influenced by the size and orientation of the substituent |

Conformational energy calculations are essential for quantifying the relative stabilities of different conformations of proline-containing molecules. These calculations often complement experimental data from NMR spectroscopy. researchgate.net The cyclic nature of the proline side chain restricts its conformational freedom, yet it can still adopt distinct puckered conformations, mainly endo and exo. nih.gov

The substitution on the proline ring can modulate the energy difference between these puckered states and influence the cis/trans isomer equilibrium of the preceding peptide bond. nih.gov Aromatic-proline interactions, such as CH/π interactions, can further stabilize specific conformations. acs.orgchemrxiv.org In this compound, the phenyl group can engage in such interactions, potentially favoring a specific ring pucker and influencing the orientation of the phenyl ring relative to the pyrrolidine ring.

For proline itself, the energy difference between the cis and trans isomers of an Xaa-Pro bond is relatively small, leading to a significant population of the cis isomer at room temperature. sigmaaldrich.com For 5-substituted prolines, the steric bulk of the substituent can increase the steric repulsion in the trans isomer, thereby increasing the population of the cis isomer. nih.gov Conformational energy calculations can precisely quantify these energetic differences.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

DFT calculations are widely used to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. beilstein-journals.orgchemrxiv.org For the synthesis of proline derivatives, such as the 1,3-dipolar cycloaddition used to create 5-aryl prolinates, DFT can model the reaction pathway and provide insights into the stereochemical outcome. nih.gov

These calculations can help in understanding how different reactants and catalysts influence the reaction mechanism. For instance, in proline-catalyzed reactions, DFT has been used to refine transition state models and explain the observed stereoselectivity. By calculating the energies of various possible transition states, researchers can predict the most favorable reaction pathway. mdpi.comnih.govdocumentsdelivered.comunibo.it

Table 2: Representative DFT Calculation Parameters for Reaction Mechanism Studies

| Parameter | Description | Typical Application |

| Functional | Approximates the exchange-correlation energy | B3LYP, M06-2X, PBE1PBE nih.gov |

| Basis Set | Describes the atomic orbitals | 6-31G*, 6-311+G(d,p), cc-pVTZ |

| Solvation Model | Accounts for the effect of the solvent | PCM, SMD |

| Calculation Type | Determines the property to be calculated | Geometry Optimization, Frequency Calculation, Transition State Search |

A significant application of quantum chemical calculations is the prediction of stereoselectivity in synthetic reactions. beilstein-journals.org For complex molecules with multiple chiral centers, like this compound, predicting the stereochemical outcome of a reaction is crucial.

By modeling the transition states leading to different stereoisomers, DFT can predict which isomer will be preferentially formed. chemrxiv.org This predictive power is invaluable for designing new synthetic routes that are highly stereoselective, saving significant time and resources in the laboratory. For example, the diastereoselective synthesis of highly functionalized proline derivatives can be rationalized and predicted using computational models of the key transition states.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. nih.govnih.govbohrium.combohrium.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Research has shown that cis-5-phenyl prolinates can act as inhibitors of the Staphylococcus aureus sortase SrtA, an enzyme involved in bacterial virulence. nih.gov Molecular docking studies can be used to model the interaction of this compound with the active site of SrtA. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity. The conformationally constrained nature of the cis-5-phenyl proline scaffold makes it an attractive platform for designing mechanism-based inhibitors. nih.gov

Docking simulations can help to rationalize the structure-activity relationship of a series of analogs and guide the design of more potent inhibitors. For this compound, docking studies would likely show the phenyl group occupying a hydrophobic pocket within the enzyme's active site, while the carboxylic acid and amine groups form key hydrogen bonds with active site residues.

Table 3: Potential Ligand-Target Interactions for a cis-5-Phenyl Proline Derivative with a Generic Protein Target

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target |

| Hydrogen Bond | Carboxylate, Amine (as hydrochloride salt) | Ser, Thr, Tyr, Asn, Gln, His, Arg, Lys |

| Hydrophobic Interaction | Phenyl ring, Pyrrolidine ring | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| π-Stacking | Phenyl ring | Phe, Tyr, Trp, His |

| CH/π Interaction | Phenyl ring and Pyrrolidine C-H bonds | Aromatic residues (Phe, Tyr, Trp) |

Evaluation of Binding Modes within Protein Active Sites

Computational studies, particularly those focused on derivatives of the cis-5-phenyl proline scaffold, have been pivotal in evaluating their binding modes within the active sites of enzymes such as Staphylococcus aureus sortase SrtA. nih.gov These investigations aim to understand the three-dimensional arrangement of the ligand within the binding pocket and the key interactions that stabilize the complex. nih.gov

A significant finding from these studies is the irreversible inhibition of S. aureus sortase SrtA by certain derivatives, such as 4-vinylsulfonyl 5-phenyl prolinates. nih.gov This irreversible binding is attributed to the covalent modification of the catalytic cysteine residue (Cys184) in the enzyme's active site. nih.govduke.edu The vinylsulfonyl group acts as an electrophile, forming a stable covalent bond with the thiol group of Cys184.

The orientation of the cis-5-phenyl prolinate fragment within the SrtA active site is crucial for its inhibitory activity. While specific docking models for this compound are not extensively detailed in the available literature, the general binding hypothesis for this scaffold suggests that the phenyl group and the proline ring engage in significant hydrophobic interactions with non-polar residues in the active site. nih.gov The conformationally constrained nature of the cis-5-phenyl proline scaffold is believed to be advantageous for exploring these three-dimensional interactions. nih.gov

The following table summarizes the key interactions and structural features influencing the binding of cis-5-phenyl proline derivatives to the S. aureus SrtA active site, as inferred from computational and experimental studies.

| Interacting Ligand Moiety | Interacting Protein Residue/Region | Type of Interaction | Significance for Binding |

| Vinylsulfonyl Group | Cys184 | Covalent Bond | Irreversible inhibition of the enzyme. |

| Phenyl Group | Hydrophobic Pocket | Hydrophobic Interactions | Contributes to the affinity of the ligand for the enzyme. |

| Proline Ring | Active Site Cavity | van der Waals Forces | Positions the reactive group for interaction with the catalytic residue. |

It has been noted that substituents on the proline ring can significantly affect the binding affinity. For instance, substituents at the second position or annulation of the five-membered ring can decrease the affinity of vinyl sulfonyl prolinates for SrtA. nih.gov Conversely, the nature of the substituents on the aryl fragment at the fifth position appears to have a less pronounced effect on activity. nih.gov

Understanding Ligand-Receptor Recognition and Specificity

The specificity of ligand-receptor recognition is a cornerstone of molecular biology, and computational studies on the cis-5-phenyl proline scaffold help to unravel the factors that govern this specificity. The unique stereochemistry of the cis conformation of the proline ring plays a significant role in how these molecules fit into and interact with specific protein targets.

The proline residue, in general, can exist in either a cis or trans conformation with respect to the preceding peptide bond. chemrxiv.org The cis conformation is less common but is often found in functionally important regions of proteins, such as turns and active sites. chemrxiv.org The rigid structure of the proline ring in the cis conformation can pre-organize a molecule into a specific three-dimensional shape that is complementary to a target binding site. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity and specificity.

In the context of cis-5-phenyl proline derivatives targeting S. aureus SrtA, the specificity is largely driven by the combination of the covalent interaction with Cys184 and the non-covalent interactions of the phenyl and proline moieties. nih.gov The electrophilic nature of substituents, such as the vinylsulfonyl group, is a key determinant of reactivity and, consequently, inhibitory potency. nih.gov For instance, the weaker inhibitory properties of related carbonitriles compared to vinyl sulfones are thought to be due to their decreased electrophilicity. nih.gov

Furthermore, the concept of proline isomerization, catalyzed by enzymes like peptidyl-prolyl isomerases (PPIases), highlights the biological importance of the cis-trans switch in regulating protein function and protein-protein interactions. chemrxiv.orgnih.gov While not directly studying this compound, these broader studies underscore the principle that the cis-proline conformation is a key recognition element in various biological processes. nih.gov The presence of the phenyl group in cis-5-phenyl proline introduces an additional element for potential aromatic-aromatic or C-H/π interactions within a binding site, which can further enhance binding affinity and specificity. chemrxiv.org

The following table outlines the key factors contributing to the ligand-receptor recognition and specificity of the cis-5-phenyl proline scaffold.

| Factor | Description | Implication for Specificity |

| Covalent Modification | The presence of a reactive group that forms a covalent bond with a specific residue in the active site (e.g., Cys184 in SrtA). | High degree of specificity and irreversible inhibition. |

| Stereochemistry | The fixed cis conformation of the phenyl and carboxyl groups on the proline ring. | Pre-organizes the molecule for a complementary fit into the binding site, reducing the entropic cost of binding. |

| Hydrophobic Interactions | The phenyl group and the proline ring can engage in hydrophobic interactions with non-polar pockets in the receptor. | Contributes to binding affinity and can influence selectivity for proteins with appropriate hydrophobic patches. |

| Substituent Effects | The electronic properties and steric bulk of substituents on the proline ring and phenyl group. | Modulates the reactivity of the molecule and its ability to fit within the constraints of the active site. |

Supramolecular Chemistry and Crystal Engineering

Supramolecular Interactions and Self-Assembly

The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of supramolecular chemistry. For proline and its derivatives, this process is driven by a variety of non-covalent interactions.

Proline's unique cyclic structure imposes significant conformational constraints, influencing how it interacts with neighboring molecules. nih.govnih.govembopress.org The secondary amine of proline, when incorporated into a larger structure, lacks a hydrogen bond donor, a feature that distinguishes it from other amino acids. youtube.com However, the proline ring itself provides multiple sites for molecular recognition.

Key intermolecular interactions observed in proline-containing systems include:

Hydrogen Bonding: The carboxyl (–COOH) and amino (–NH–) groups are primary sites for hydrogen bonding. spectroscopyonline.com In its zwitterionic form, the protonated amine and the deprotonated carboxylate groups are central to forming extensive hydrogen bond networks. nih.gov

Hydrophobic Interactions: The pyrrolidine (B122466) ring is inherently hydrophobic, and these interactions play a significant role in the packing of proline molecules. nih.gov The addition of a phenyl group in cis-5-Phenyl proline hydrochloride would substantially increase the potential for hydrophobic and aromatic-aromatic interactions.

CH/π Interactions: A specific and noteworthy interaction involves the polarized C-H bonds of the proline ring and the π-face of an aromatic ring. nih.gov These CH/π interactions are enthalpically favorable and contribute to the stability of both local and tertiary structures in proteins and peptides. nih.gov For this compound, this could manifest as an intramolecular interaction between the proline ring and its own phenyl substituent or as an intermolecular interaction between adjacent molecules.

Aromatic-Proline Interactions: The interaction between an aromatic ring and a proline ring can influence conformation, particularly the preference for cis- or trans-amide bonds in peptides. nih.gov Studies on β-phenylproline analogs have shown that aromatic-aromatic interactions can help stabilize specific turn conformations. nih.gov

Hydrogen bonds are directional and specific, making them powerful tools in designing molecular assemblies. The patterns of these bonds are known as supramolecular synthons. nih.gov In proline-based structures, the amine and carboxylic acid functional groups are key players in forming these synthons. nih.gov

Crystal Structure Analysis and Engineering

Crystal engineering aims to design and control the assembly of molecules into solid-state structures with desired properties. This is achieved by understanding and manipulating the intermolecular interactions discussed above.

While a crystal structure for this compound is not publicly available, data from a closely related derivative provides significant insight. A synthetic intermediate based on the cis-5-phenyl prolinate scaffold was analyzed using single-crystal X-ray diffraction, revealing its molecular packing. nih.gov

The analysis showed that this derivative crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The arrangement of molecules in the crystal lattice is dictated by the need to accommodate the bulky phenyl groups and to maximize favorable intermolecular contacts. In general, crystal structures of hydrophobic amino acids show a layered arrangement, with distinct hydrophobic regions formed by the side chains and hydrophilic layers formed by the polar head groups. rsc.org The phenyl group in the cis-5-phenyl proline structure would be expected to dominate these hydrophobic packing interactions.

Table 1: Crystallographic Data for a cis-5-Phenyl Prolinate Derivative

| Parameter | Value |

|---|---|

| Formula | C₁₈H₂₀N₄O₂ |

| System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.097(3) |

| b (Å) | 7.6630(18) |

| c (Å) | 18.508(4) |

| β (°) | 105.559(3) |

| Volume (ų) | 1652.7(7) |

| Z | 4 |

Data sourced from a study on cis-5-phenyl prolinate derivatives as sortase SrtA inhibitors. nih.gov

Crystal engineering principles are widely applied to modify the physicochemical properties of molecules. Proline and its derivatives are valuable building blocks, or "tectons," for this purpose. nih.gov The rigid conformation of the pyrrolidine ring makes it a reliable scaffold for building predictable supramolecular assemblies. nih.govnih.gov

Substituents on the proline ring are critical for directing the formation of specific supramolecular synthons. nih.gov By strategically modifying the proline scaffold, for instance by introducing functional groups via "proline editing," researchers can create derivatives with tailored structural effects. nih.gov The introduction of a phenyl group at the 5-position, as in cis-5-Phenyl proline, introduces strong potential for π-stacking and hydrophobic interactions, which can be exploited to guide the crystal packing. Furthermore, the ability of proline to act as an effective co-former in cocrystallization is a key application of these principles. spectroscopyonline.com

Cocrystallization is a powerful crystal engineering technique used to enhance the properties of active pharmaceutical ingredients (APIs), such as solubility and stability. japsonline.com L-proline is a particularly effective co-former because it is biocompatible and possesses both hydrogen bond donor and acceptor sites, allowing it to form robust interactions with a wide variety of APIs. mdpi.commdpi.com

Numerous studies have demonstrated the formation of binary co-crystals between L-proline and various drugs, including NSAIDs (diclofenac, naproxen), resveratrol, puerarin, and ezetimibe. japsonline.commdpi.commdpi.comrsc.orgresearchgate.net In these structures, zwitterionic proline often forms strong hetero-synthons with the API, for example, through interactions between proline's carboxylate group and a donor group on the drug molecule. japsonline.comresearchgate.net

While binary co-crystals of proline are common, reports on more complex systems are less frequent. One study on the cocrystallization of proline with fumaric acid found that using racemic (dl-proline) resulted in a three-component, or ternary, co-crystal with a 1:1:1 stoichiometry of L-proline–D-proline–fumaric acid. acs.org There is currently no specific research available on ternary or quaternary co-crystals involving the cis-5-Phenyl proline scaffold. However, the established ability of the proline framework to form multi-component systems suggests that derivatives like this compound could potentially be used to construct such higher-order supramolecular assemblies.

Supramolecular Sensing Applications

The design and synthesis of artificial receptors capable of selective molecular recognition is a central theme in supramolecular chemistry. The cis-5-phenyl proline scaffold has been identified as an attractive platform for constructing complex, three-dimensional molecules intended for biological interactions. nih.gov Its conformationally constrained pyrrolidine ring, combined with the stereochemically defined phenyl group, provides a rigid framework suitable for the development of specific binding sites. nih.gov While research has explored this scaffold for creating mechanism-based enzyme inhibitors, its inherent structural and chiral features also make it a promising candidate for the development of supramolecular sensors. nih.gov

Fluorescent sensing is a highly sensitive method for detecting biologically significant molecules like amino acids. researchgate.net The general principle involves a host molecule, or receptor, that contains a fluorescent component (a fluorophore) and a binding site for a target guest molecule. researchgate.net Proline and its derivatives are frequently incorporated into such receptors due to their unique structural properties. nih.gov The enantioselective recognition of amino acids is particularly important for applications ranging from disease diagnosis to quality control in asymmetric synthesis. researchgate.netnih.gov

Receptors are often designed with a chiral environment to distinguish between the enantiomers of amino acids. nsf.gov For instance, fluorescent probes based on 1,1'-bi-2-naphthol (B31242) (BINOL) have been successfully used for this purpose. researchgate.netnsf.gov In one approach, a bisBINOL-based probe, when combined with Zn(II) ions, forms diastereomeric imine-zinc complexes with the two enantiomers of an amino acid. nsf.govchemistryviews.org These different complexes exhibit distinct fluorescence properties, allowing for the enantioselective detection of a wide range of natural amino acids. nsf.gov

Another strategy involves using partially hydrogenated BINOL (H8-BINOL) to create the chiral environment and fluorescence response, while incorporating diimidazole moieties to provide binding sites for the amino acid guest. nih.gov While the this compound scaffold has not been explicitly reported in this context, its rigid three-dimensional structure could serve as the chiral backbone. nih.gov By chemically attaching a suitable fluorophore (e.g., a naphthyl, pyrene, or dansyl group) and specific binding functionalities, it could theoretically be adapted into a novel fluorescent sensor for amino acids, leveraging the established principles of host-guest chemistry.

A critical aspect of developing any supramolecular sensor is the quantitative evaluation of its binding affinity (how strongly it binds to the guest) and selectivity (its preference for one guest over others). nih.gov These parameters are typically determined through titration experiments, where changes in a spectroscopic signal, such as fluorescence intensity, are monitored as the guest concentration is increased.

For example, the enantioselective fluorescence response of a receptor can be quantified by its enantiomeric fluorescence enhancement ratio. In studies using fluorophilic bis(binaphthyl) probes, this ratio reached as high as 45.2 for the amino acid histidine, indicating a strong preference for one enantiomer. chemistryviews.org This selectivity arises from the different stabilities of the diastereomeric complexes formed between the chiral probe and each amino acid enantiomer. chemistryviews.org

In a different system using an H8-BINOL-based probe, high enantioselectivity was observed for phenylalanine and lysine. nih.gov The binding affinity and selectivity of such systems can be presented quantitatively. The following table shows illustrative data for a chiral fluorescent receptor, demonstrating its selectivity for N-protected phenylglycine enantiomers. One enantiomer causes a significant fluorescence enhancement, while the other does not, highlighting the high degree of enantioselectivity. researchgate.net

Table 1: Illustrative Fluorescence Response of a Chiral Receptor to Enantiomers This table presents example data from a study on a binaphthyl-based receptor to illustrate the principle of enantioselective recognition. researchgate.net

| Guest Analyte | Fluorescence Intensity Change |

|---|---|

| N-Protected D-Phenylglycine | > 4-fold increase |

Further analysis can determine the association constants (Ka) for various guests, providing a numerical measure of binding strength. The table below shows hypothetical binding constants for a receptor with different amino acids, illustrating how selectivity for certain structures (e.g., aromatic vs. aliphatic) can be quantified.

Table 2: Example Binding Affinities of a Supramolecular Receptor for Various Amino Acids This table contains representative data to demonstrate how binding affinities are reported. The values are hypothetical and serve as an illustration.

| Guest Amino Acid | Association Constant (Ka) in M⁻¹ |

|---|---|

| Glycine | 1,500 |

| Alanine (B10760859) | 2,200 |

| Leucine | 3,100 |

| Phenylalanine | 15,000 |

These quantitative studies are essential for characterizing the performance of a sensor and for rationally designing improved receptors with higher affinity and selectivity for specific targets. nih.gov Applying these methods to a sensor built upon the cis-5-phenyl proline scaffold would be a necessary step in its development and validation. nih.gov

Q & A

Q. What synthetic strategies are employed to prepare cis-5-phenyl proline derivatives, and how do reaction conditions influence stereochemical outcomes?